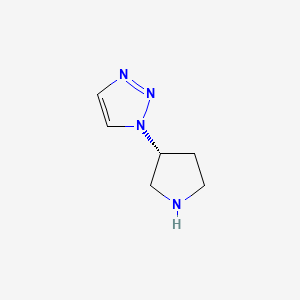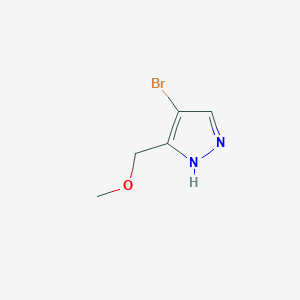
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, starting with a halogenated pyridine derivative, the halogen can be exchanged with a metal such as lithium or magnesium, and then reacted with a boron-containing reagent to form the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The palladium catalyst plays a crucial role in this process by undergoing oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another pyridinylboronic acid used in similar cross-coupling reactions.
4-Pyridinylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
2-(Trifluoromethyl)pyridine-5-boronic acid: A compound with a similar trifluoromethyl group, used in various organic syntheses.
Uniqueness
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination enhances its reactivity and allows for the formation of diverse and complex organic molecules, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H7BF3NO2 |
|---|---|
Peso molecular |
204.94 g/mol |
Nombre IUPAC |
[4-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-6(7(9,10)11)12-3-5(4)8(13)14/h2-3,13-14H,1H3 |
Clave InChI |
PJNARSMSNOCCRQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


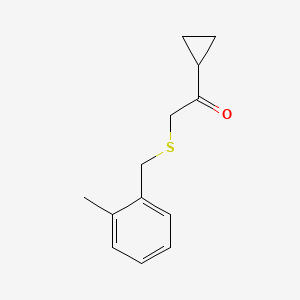
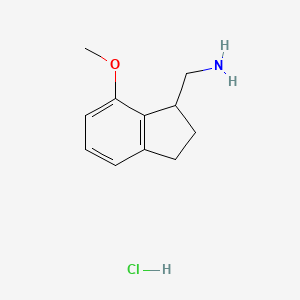
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
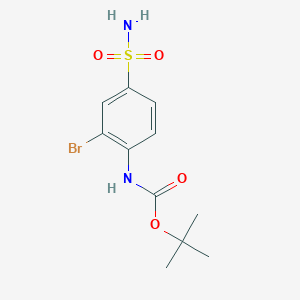
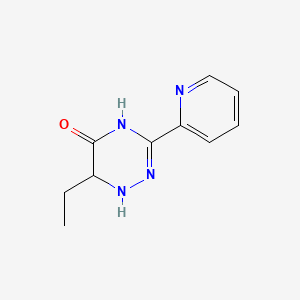
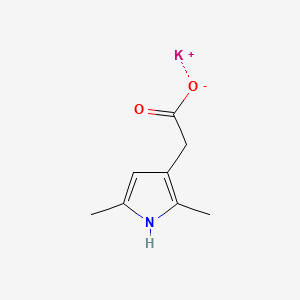
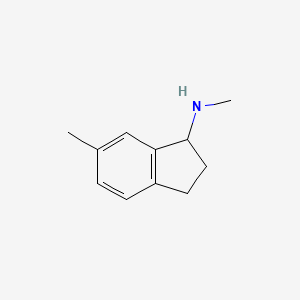
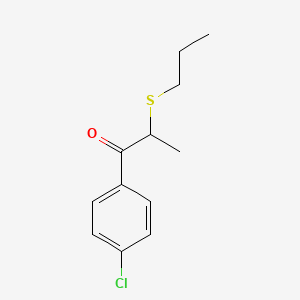
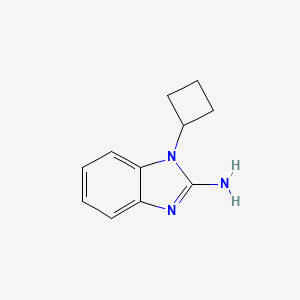
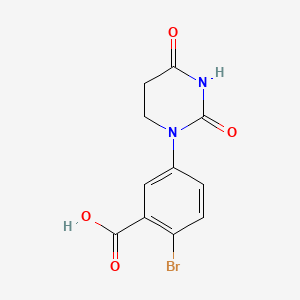
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
